Withastramonolide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Withastramonolide is a withanolide, a type of naturally occurring steroidal lactone. It has been isolated from the leaves of Datura stramonium f. violaceae and has the structure of 5α,12α,27-trihydroxy-1-oxo-6α,7α-epoxy-22R-witha-2,24-dienolide . Withanolides are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of withanolides generally involves the cultivation of plants like Datura stramonium or Withania somnifera, followed by extraction and purification processes. Advanced techniques such as high-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) are used to isolate and quantify the compounds .
Analyse Chemischer Reaktionen
Types of Reactions
Withastramonolide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions involving withanolides include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions involving this compound depend on the specific reagents and conditions used. For example, oxidation reactions may lead to the formation of epoxides, while reduction reactions can result in the formation of hydroxylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a valuable compound for studying the structure-activity relationships of withanolides and their derivatives.
Biology: Withastramonolide has shown promise in modulating biological pathways and cellular processes, making it a potential candidate for drug development.
Wirkmechanismus
The mechanism of action of withastramonolide involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes and receptors involved in inflammation, cell proliferation, and apoptosis. The compound’s ability to cross the blood-brain barrier also suggests its potential in treating neurological disorders .
Vergleich Mit ähnlichen Verbindungen
Withastramonolide is structurally similar to other withanolides, such as withaferin A and 12-deoxy-withastramonolide . it is unique in its specific arrangement of functional groups, which contributes to its distinct biological activities. Other similar compounds include withanolide A and withanoside IV, which share some structural features but differ in their specific bioactivities .
Conclusion
This compound is a fascinating compound with diverse biological activities and potential applications in various fields. Its complex structure and unique properties make it a valuable subject for scientific research and industrial applications. Further studies are needed to fully understand its mechanisms of action and to explore its potential in drug development and other areas.
Eigenschaften
CAS-Nummer |
66873-31-2 |
---|---|
Molekularformel |
C28H38O7 |
Molekulargewicht |
486.6 g/mol |
IUPAC-Name |
(1S,2S,4S,5R,10R,11S,13S,14R,15R,18S)-5,13-dihydroxy-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one |
InChI |
InChI=1S/C28H38O7/c1-13-10-19(34-25(32)15(13)12-29)14(2)16-7-8-17-22-18(11-21(31)26(16,17)3)27(4)20(30)6-5-9-28(27,33)24-23(22)35-24/h5-6,14,16-19,21-24,29,31,33H,7-12H2,1-4H3/t14-,16+,17-,18-,19+,21-,22-,23-,24-,26+,27-,28-/m0/s1 |
InChI-Schlüssel |
ZYXVOZNURJLMFP-BNNRDBEOSA-N |
Isomerische SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2([C@H](C[C@H]4[C@H]3[C@H]5[C@H](O5)[C@@]6([C@@]4(C(=O)C=CC6)C)O)O)C)CO |
Kanonische SMILES |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(C(CC4C3C5C(O5)C6(C4(C(=O)C=CC6)C)O)O)C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.